2-Phenyl-2-(piperidin-4-ylidene)acetonitrile
Overview
Description
2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a piperidin-4-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile typically involves the reaction of phenylacetonitrile with piperidine under specific conditions. One common method is the condensation reaction, where phenylacetonitrile is reacted with piperidine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2-(piperidin-4-ylidene)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can yield piperidine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted phenyl and piperidine compounds.
Scientific Research Applications
2-Phenyl-2-(piperidin-4-ylidene)acetonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
2-Phenyl-2-(piperidin-4-ylidene)acetonitrile is similar to other piperidine derivatives, such as 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride. its unique structure and properties set it apart, making it suitable for specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
Piperidine derivatives used in PROTAC development
Various phenylacetonitrile derivatives
Properties
IUPAC Name |
2-phenyl-2-piperidin-4-ylideneacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,15H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELAWOJFKUGDSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732651 | |
Record name | Phenyl(piperidin-4-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676490-69-0 | |
Record name | Phenyl(piperidin-4-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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